molecular formula C4H9Li B7799936 CID 53628100

CID 53628100

Cat. No. B7799936
M. Wt: 64.1 g/mol
InChI Key: VATDYQWILMGLEW-UHFFFAOYSA-N
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Description

CID 53628100 is a useful research compound. Its molecular formula is C4H9Li and its molecular weight is 64.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 53628100 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 53628100 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 53628100 involves the conversion of 2,4-dichloro-5-nitropyrimidine to the final product through a series of reactions.

Starting Materials
2,4-dichloro-5-nitropyrimidine, Sodium hydride, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine in dry tetrahydrofuran (THF) and add sodium hydride. Stir the mixture at room temperature for 30 minutes., Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Quench the reaction by adding water and extract the product with ethyl acetate., Step 4: Wash the organic layer with water and dry over sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in a mixture of water and hydrochloric acid and stir for 1 hour., Step 7: Neutralize the solution with sodium hydroxide and extract the product with ethyl acetate., Step 8: Wash the organic layer with water and dry over sodium sulfate., Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, CID 53628100.

properties

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATDYQWILMGLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC[CH]C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53628100

CAS RN

598-30-1
Record name sec-Butyllithium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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